

# A Comparative Guide to the Biological Activities of 3-(Phenylamino)propanoic Acid Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(4-  
(Methylsulfonyl)phenyl)propanoic  
acid

Cat. No.: B1301618

[Get Quote](#)

## Introduction: The Versatility of the $\beta$ -Amino Acid Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. The 3-(phenylamino)propanoic acid core, a derivative of  $\beta$ -alanine, represents one such promising scaffold. While the related  $\alpha$ -arylpropionic acids are renowned for their role as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, the  $\beta$ -amino acid analogues offer a unique structural framework that has been leveraged to explore a diverse range of biological activities.<sup>[1][2]</sup> This structural distinction provides altered pharmacokinetic and pharmacodynamic properties, opening avenues for the development of novel therapeutics.

This guide provides a comparative analysis of the biological activities of various 3-(phenylamino)propanoic acid derivatives, focusing on three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory applications. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative data from preclinical studies, and provide detailed, field-proven protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound class and the methodologies required to assess their therapeutic potential.

# Section 1: Antimicrobial Activity - A New Frontier Against Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable global health challenge, necessitating the discovery of novel antimicrobial agents.<sup>[3]</sup> Derivatives of 3-(phenylamino)propanoic acid have emerged as a promising scaffold in this arena, exhibiting potent activity against both MDR bacteria and fungi.<sup>[4][5]</sup>

## Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on the nature of the substituents attached to the core scaffold. Key findings from various studies reveal critical structural determinants for activity:

- **Hydrazone Moiety:** The conversion of the carboxylic acid group to a hydrazone has been shown to be a particularly effective strategy. Hydrazones incorporating heterocyclic substituents (such as furan or thiophene rings) exhibit potent, broad-spectrum activity.<sup>[3][4]</sup> For instance, certain heterocyclic hydrazones demonstrate significant efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA), vancomycin-resistant *Enterococcus faecalis* (VRE), and drug-resistant *Candida* species.<sup>[3][5]</sup>
- **Thiazole Ring Incorporation:** The Hantzsch synthesis has been employed to create N,N-disubstituted  $\beta$ -amino acids bearing a thiazole ring.<sup>[6][7]</sup> The activity of these thiazole derivatives is further influenced by other substitutions. Compounds containing a naphthoquinone ring, or those with furan and bromothiophene substituents, have displayed the highest antibacterial activity.<sup>[6][7]</sup> Conversely, simple aromatic substituents with groups like  $-NO_2$ ,  $-F$ , or  $-Cl$  on the thiazole ring did not show significant inhibitory effects, highlighting the importance of specific heterocyclic moieties.<sup>[6]</sup>
- **The 4-Hydroxyphenyl Group:** The presence of a 4-hydroxyphenyl moiety has been a key feature in derivatives active against ESKAPE pathogens (*Enterococcus faecium*, *Staphylococcus aureus*, *Klebsiella pneumoniae*, *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Enterobacter* species) and the emerging fungal threat, *Candida auris*.<sup>[4]</sup>

## Comparative Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 3-(phenylamino)propanoic acid derivatives against a panel of clinically relevant pathogens. The data clearly illustrate the structure-dependent efficacy of these compounds.

| Compound Derivative          | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | A. baumannii MIC (µg/mL) | C. auris MIC (µg/mL) | Reference(s) |
|------------------------------|------------------------------|-------------------------------|--------------------------|----------------------|--------------|
| Hydrazone with               | 1 - 8                        | 0.5 - 2                       | 8 - 64                   | 32                   | [3][4]       |
| Nitrofurane                  |                              |                               |                          |                      |              |
| Hydrazone with               |                              |                               |                          |                      |              |
| Dimethylpyrrole              | >64                          | >64                           | 16                       | 8 - 16               | [4]          |
| Thiazole with Naphthoquinone | High Activity                | High Activity                 | High Activity            | Not Reported         | [6][7]       |
| Thiazole with Furan          | High Activity                | High Activity                 | High Activity            | Not Reported         | [6][7]       |

Note: "High Activity" is noted where specific MIC values were not presented in a comparative table but were described as among the most potent in the study.

## Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a cornerstone for evaluating the in vitro activity of novel antimicrobial compounds.[8][9] Its widespread use is due to its efficiency, reproducibility, and the quantitative nature of the results (MIC values).

Causality Behind Experimental Choices:

- Mueller-Hinton Broth (MHB): MHB is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its low batch-to-batch variability and minimal inhibition of

common antimicrobial agents.

- 0.5 McFarland Standard: This turbidity standard ensures a consistent and standardized bacterial inoculum density (approx.  $1.5 \times 10^8$  CFU/mL), which is critical for the reproducibility of MIC results.<sup>[9]</sup> The final concentration of  $\sim 5 \times 10^5$  CFU/mL in the well is low enough to prevent nutrient depletion during incubation but high enough for visible growth.
- Serial Two-Fold Dilutions: This method allows for the determination of the MIC over a broad concentration range, efficiently identifying the lowest concentration that inhibits growth.

#### Step-by-Step Methodology:

- Preparation of Bacterial Inoculum: a. Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.<sup>[9]</sup> d. Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in each test well.<sup>[8]</sup>
- Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to achieve the desired final concentration range.
- Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (wells with inoculum and no compound) to confirm bacterial growth and a negative/sterility control (wells with broth only) to ensure medium sterility.<sup>[9]</sup> c. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.<sup>[9]</sup>
- Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.<sup>[8]</sup>

## Visualization: Antimicrobial Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the Broth Microdilution Assay to determine Minimum Inhibitory Concentration (MIC).

## Section 2: Anticancer Activity - Targeting Proliferation and Survival Pathways

The structural diversity of 3-(phenylamino)propanoic acid derivatives has also been exploited in the search for novel anticancer agents. Studies have demonstrated significant antiproliferative activity against various cancer cell lines, including challenging models like multidrug-resistant small cell lung cancer.[10][11]

## Mechanisms of Action and SAR

The anticancer effect of these compounds is often linked to the inhibition of key proteins involved in cancer cell proliferation and survival.

- Enzyme Inhibition: Certain derivatives have been identified as potential inhibitors of SIRT2 and EGFR, two important targets in oncology.[\[10\]](#)[\[12\]](#) Others have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme overexpressed in many cancers that contributes to inflammation and tumorigenesis.[\[13\]](#)
- Structural Modifications for Potency: The antiproliferative activity is highly structure-dependent. For example, within a series of thiazole derivatives, oxime and carbohydrazide analogues exhibited the most potent activity, with  $IC_{50}$  values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin in some cases.[\[10\]](#)[\[12\]](#)
- Induction of Oxidative Stress: Naphthoquinone derivatives bearing phenylamino and 4-hydroxyphenylamino substituents have been shown to induce mitochondrial damage and the formation of reactive oxygen species (ROS), leading to cancer cell death.[\[13\]](#)
- Selectivity: A critical aspect of cancer drug development is selectivity. Promisingly, several active 3-(phenylamino)propanoic acid derivatives have demonstrated significantly lower cytotoxicity in non-cancerous cell lines (e.g., HEK293, Vero) compared to cancer cells, suggesting a favorable therapeutic window.[\[10\]](#)[\[14\]](#)[\[15\]](#)

## Comparative Antiproliferative Potency

The table below presents the half-maximal inhibitory concentration ( $IC_{50}$ ) values of representative derivatives, highlighting their potency and selectivity.

| Compound Derivative                                | Cancer Cell Line | IC <sub>50</sub> (µM) | Non-Cancerous Cell Line | IC <sub>50</sub> (µM) | Reference(s)                              |
|----------------------------------------------------|------------------|-----------------------|-------------------------|-----------------------|-------------------------------------------|
| Thiazole Oxime Derivative 22                       | A549 (Lung)      | 2.47                  | HEK293                  | 37.99                 | <a href="#">[10]</a> <a href="#">[12]</a> |
| Thiazole Oxime Derivative 21                       | A549 (Lung)      | 5.42                  | HEK293                  | 14.63                 | <a href="#">[10]</a> <a href="#">[12]</a> |
| Cisplatin (Reference Drug)                         | A549 (Lung)      | 11.71                 | HEK293                  | 5.57                  | <a href="#">[10]</a> <a href="#">[12]</a> |
| Naphthoquinone with Phenylamino (Cmpd 9)           | A549 (Lung)      | Potent                | Vero                    | Low Cyto.             | <a href="#">[13]</a>                      |
| Naphthoquinone with 4-Hydroxyphenylamino (Cmpd 16) | A549 (Lung)      | Potent                | Vero                    | Low Cyto.             | <a href="#">[13]</a>                      |

Note: "Potent" and "Low Cyto." (low cytotoxicity) are used where compounds were shown to be highly effective against cancer cells and significantly less toxic to normal cells, but specific IC<sub>50</sub> values were not provided in a comparative table.

## Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[16\]](#)[\[17\]](#)

Causality Behind Experimental Choices:

- Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
- Solubilization: The formazan crystals are insoluble in aqueous culture medium and must be dissolved in an organic solvent (like DMSO or isopropanol) to be quantified spectrophotometrically.[18][19]
- Wavelength: The absorbance is typically read between 550 and 600 nm, the range of maximum absorbance for the formazan product. A reference wavelength (e.g., 630 nm or higher) can be used to subtract background noise from cell debris and other factors.[16]

#### Step-by-Step Methodology:

- Cell Seeding: a. Harvest and count cells from a healthy, sub-confluent culture. b. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100  $\mu$ L of complete culture medium. c. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow cells to attach and resume exponential growth.[18]
- Cell Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. After 24 hours, carefully remove the medium from the wells and replace it with 100  $\mu$ L of the medium containing the various compound concentrations. Include vehicle controls (cells treated with the solvent) and untreated controls (cells with medium only). c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation: a. After the treatment period, add 10-20  $\mu$ L of MTT solution (typically 5 mg/mL in PBS) to each well.[16][19] b. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[18]
- Solubilization and Absorbance Measurement: a. Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. b. Add 100-200  $\mu$ L of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the crystals.[19] c. Place the

plate on an orbital shaker for ~15 minutes to ensure complete dissolution. d. Measure the absorbance of each well at ~570 nm using a microplate reader.

- Data Analysis: a. Subtract the average absorbance of blank wells (medium + MTT + solvent) from all other readings. b. Calculate cell viability as a percentage relative to the untreated control cells. c. Plot the percentage of viability against the compound concentration to determine the  $IC_{50}$  value (the concentration that inhibits 50% of cell viability).

## Visualizations: Cytotoxicity Assay and Signaling



[Click to download full resolution via product page](#)

Caption: Workflow of the MTT cytotoxicity assay for determining IC<sub>50</sub> values.



[Click to download full resolution via product page](#)

Caption: Simplified pathway showing COX-2 inhibition by derivatives to reduce cancer cell proliferation.

## Section 3: Anti-inflammatory Activity - Leveraging the NSAID Heritage

Given their structural relation to aryl propionic acid NSAIDs, it is logical to investigate 3-(phenylamino)propanoic acid derivatives for anti-inflammatory properties.<sup>[1]</sup> Preclinical studies using established in vivo models have confirmed that certain derivatives indeed possess significant anti-inflammatory effects.<sup>[20][21]</sup>

### In Vivo Efficacy and SAR

The primary model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.

- Mechanism of the Model: Subplantar injection of carrageenan induces a localized, biphasic inflammatory response. The initial phase (0-1.5 h) is mediated by histamine and serotonin, while the later phase (after 2.5 h) is primarily mediated by prostaglandins and is sensitive to inhibition by NSAIDs that block COX enzymes.[22] This makes it an excellent model for screening potential COX inhibitors.
- Observed Activity: Studies have shown that orally administered derivatives can significantly reduce carrageenan-induced edema. For example, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid demonstrated potent, dose-dependent edema inhibition, particularly after repeated dosing over 14 days.[21][23] Another compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid, reduced inflammation by over 40% three hours after administration.[20]
- Cytokine Modulation: Beyond simply reducing swelling, some derivatives have been shown to modulate the cytokine environment. Compound 3f was found to significantly decrease levels of the pro-inflammatory cytokine TNF- $\alpha$  while markedly increasing the anti-inflammatory cytokine TGF- $\beta$ 1, indicating a potential immunomodulatory mechanism.[21][23]

## Comparative In Vivo Anti-inflammatory Activity

This table summarizes the efficacy of selected derivatives in the carrageenan-induced paw edema model.

| Compound Derivative                                | Animal Model | Dose (mg/kg) | % Inhibition of Edema (at peak time) | Reference(s) |
|----------------------------------------------------|--------------|--------------|--------------------------------------|--------------|
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Rat          | 75           | 43.3% at 3h                          | [20]         |
| Compound VIIc<br>(Isatin Derivative)               | Rat          | 100          | 65%                                  | [24]         |
| Compound VIId<br>(Isatin Derivative)               | Rat          | 100          | 63%                                  | [24]         |
| Compound 3f<br>(Pyrrole Derivative, 14-day)        | Rat          | 10 - 40      | Significant at all time points       | [21][23]     |
| Indomethacin<br>(Reference Drug)                   | Rat          | 10           | ~60-80% (Varies by study)            | [1][24]      |

## Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is the most widely used primary test for screening new anti-inflammatory agents. It is highly reproducible and effectively predicts the activity of NSAIDs.[25][26]

Causality Behind Experimental Choices:

- Phlogistic Agent: Carrageenan is a sulfated polysaccharide that reliably induces a well-characterized inflammatory response without causing systemic effects or tissue necrosis at standard doses.
- Plethysmometer: This instrument provides a precise and objective measurement of paw volume (edema) through water displacement, allowing for quantitative assessment of

inflammation.

- Time-Course Measurement: Measuring paw volume at multiple time points (e.g., 1, 2, 3, 4, and 5 hours) is crucial to capture the full inflammatory response and to determine the onset and duration of the test compound's effect.

#### Step-by-Step Methodology:

- Animal Acclimatization and Grouping: a. Use healthy adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment. b. Fast the animals overnight before the experiment but allow free access to water. c. Divide the animals into groups (e.g., control, reference standard, test compound groups).
- Compound Administration: a. Administer the test compounds and the reference standard (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally. b. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose solution).
- Induction of Inflammation: a. One hour after compound administration, inject 0.1 mL of a 1% w/v sterile carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Edema: a. Measure the paw volume of each rat immediately after carrageenan injection (t=0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
- Data Analysis: a. Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume at t=0. b. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition =  $[(V_c - V_t) / V_c] \times 100$  Where  $V_c$  is the average increase in paw volume in the control group, and  $V_t$  is the average increase in paw volume in the treated group.

## Visualization: In Vivo Anti-inflammatory Assay Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the Carrageenan-Induced Paw Edema in vivo anti-inflammatory model.

## Conclusion and Future Directions

The comparative analysis presented in this guide underscores the remarkable versatility of the 3-(phenylamino)propanoic acid scaffold. By strategically modifying its structure, derivatives with potent and specific antimicrobial, anticancer, and anti-inflammatory activities have been developed.

- Antimicrobial agents incorporating hydrazone and specific heterocyclic moieties show promise against high-priority MDR pathogens.
- Anticancer candidates demonstrate low micromolar potency, selectivity over non-cancerous cells, and the ability to target key oncogenic pathways.
- Anti-inflammatory compounds show significant *in vivo* efficacy, validating the scaffold's heritage from the broader aryl propionic acid class.

The path forward is clear. Future research should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic profiles. Further mechanistic studies are required to fully elucidate the molecular targets of the most active compounds. The evidence compiled herein strongly supports the continued exploration of 3-(phenylamino)propanoic acid derivatives as a foundational platform for the development of the next generation of therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of  $\beta$ -Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpras.com [ijpras.com]
- 23. researchgate.net [researchgate.net]

- 24. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- To cite this document: BenchChem. [A Comparative Guide to the Biological Activities of 3-(Phenylamino)propanoic Acid Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301618#comparative-study-of-the-biological-activity-of-3-phenylamino-propanoic-acid-derivatives]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)